![molecular formula C6H3BrClN3 B170345 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine CAS No. 163452-79-7](/img/structure/B170345.png)

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

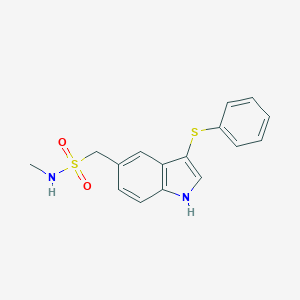

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a chemical compound with the CAS Number: 163452-79-7 . It has a molecular weight of 232.47 .

Synthesis Analysis

The synthesis of imidazo[4,5-C]pyridine derivatives has been well studied in the past decade due to its importance as a bioactive scaffold . For instance, 4-Chloro-1H-imidazo[4,5-C]pyridine is used as a reagent in the synthesis of 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin, compounds which exhibit antiviral activity .Molecular Structure Analysis

The molecular structure of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine was established based on NMR spectroscopic data, mass spectrometry, and XRD single crystal . The HFM 2D interaction diagrams and their contribution in compound 8, as represented in the dnorm, di, de, shape index “si”, curvedness “crv” and fragment batch “fb” .Chemical Reactions Analysis

The tautomeric form present in the imidazo[4,5-b]pyridine skeletons made this system more diversified, and the condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under (PTC) conditions led to effects on two positions: the nitrogen at position 3 (N 3) and at position 4 (N 4) .Physical And Chemical Properties Analysis

7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine is a solid at room temperature .Aplicaciones Científicas De Investigación

Antiviral Research

This compound is used as a reagent in the synthesis of compounds such as 3-bromo-3-deazaneplanocin and 3-bromo-3-deazaaristeromycin , which have shown antiviral activity .

Antimicrobial Potential

Derivatives of imidazo[4,5-c]pyridine have been synthesized and evaluated for antimicrobial activity against various bacteria, including Bacillus subtilis , Escherichia coli , Clostridium tetani , Streptococcus pneumoniae , and Salmonella typhi .

Cancer Research

Imidazo[4,5-c]pyridine compounds have been studied for their role in inhibiting excessive angiogenesis, which is crucial for the growth of tumor cells in the late stages of cancer .

PARP Interacting Compounds

The compound has been related to immobilization compounds and methods useful for the identification of PARP interacting compounds or for the purification or identification of PARP proteins .

Mecanismo De Acción

Target of Action

Imidazo[4,5-b]pyridines, a class of compounds to which 7-bromo-4-chloro-1h-imidazo[4,5-c]pyridine belongs, have been known to interact with various biological targets, including ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Mode of Action

Imidazo[4,5-b]pyridines are known to interact with their targets via various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

The activation of nf-kappab by ikk-ɛ and tbk1, which are known targets of imidazo[4,5-b]pyridines, suggests that this compound may influence the nf-kappab signaling pathway .

Result of Action

Compounds synthesized from 4-chloro-1h-imidazo[4,5-c]pyridine, a similar compound, have been shown to exhibit antiviral activity .

Safety and Hazards

Direcciones Futuras

Imidazo[4,5-C]pyridine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This suggests that there is a promising future for the development and application of 7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine and its derivatives.

Propiedades

IUPAC Name |

7-bromo-4-chloro-3H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClN3/c7-3-1-9-6(8)5-4(3)10-2-11-5/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTMRSIXVJVNOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(C(=N1)Cl)NC=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401265291 |

Source

|

| Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

163452-79-7 |

Source

|

| Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163452-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-4-chloro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401265291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)

![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)